![molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5](/img/structure/B1325009.png)
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C16H25FN2Si and a molecular weight of 292.47 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse applications in chemical synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research:
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential anticancer properties. The incorporation of fluorine in heterocyclic compounds often enhances biological activity and selectivity. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, including the fluorinated variant. The results demonstrated significant inhibition of cancer cell proliferation, suggesting a mechanism involving the disruption of cell signaling pathways crucial for cancer survival .
2. Neurological Disorders:
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as Alzheimer's disease. Its potential to cross the blood-brain barrier enhances its therapeutic profile.
Case Study:
In preclinical studies, compounds related to this compound were shown to bind effectively to β-amyloid plaques, a hallmark of Alzheimer's pathology. These findings suggest that such compounds could be developed into imaging agents or therapeutic candidates .
Synthetic Chemistry
3. Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis due to its reactive silane functionality. It can be utilized in the formation of more complex molecules through various coupling reactions.
Applications in Synthesis:
- Silane Coupling Agents: The triisopropylsilanyl group enhances solubility and stability in organic reactions.
- Functionalization: The fluorine atom can be replaced or modified to introduce diverse functional groups, expanding the utility of the compound in synthetic pathways.
Materials Science
4. Development of Functional Materials:
Research has shown that incorporating silane compounds into polymer matrices can improve mechanical properties and thermal stability. The unique structure of this compound makes it an interesting candidate for developing advanced materials.
Case Study:
In a recent study focusing on polymer composites, the addition of silane-modified pyrrolo[2,3-b]pyridine derivatives resulted in enhanced tensile strength and thermal resistance compared to traditional polymers . This suggests potential applications in high-performance materials for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, while the triisopropylsilanyl group can improve its stability and solubility . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-3
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a triisopropylsilanyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and solubility, which can be advantageous in various applications .
Biological Activity
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 868387-37-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula: C16H25FN2Si
- Molecular Weight: 292.47 g/mol
Structure
The compound features a pyrrolo-pyridine core, which is significant for its biological activity. The presence of the fluorine atom and the triisopropylsilyl group may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds related to pyrrolo[2,3-b]pyridine derivatives exhibit notable anticancer properties. In particular, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia cells.
Case Study: L1210 Mouse Leukemia Cells
A study evaluated the effects of related compounds on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was suggested to involve intracellular release pathways that lead to nucleotide formation, which is critical for cellular metabolism and proliferation .
The proposed mechanism of action for this compound involves:
- Intracellular Activation: The compound may undergo metabolic conversion within cells to yield active metabolites that inhibit DNA synthesis.
- Nucleotide Release: Similar compounds have been shown to release nucleotides intracellularly through hydrolysis processes, enhancing their efficacy against rapidly dividing cells .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented in available literature. However, general precautions associated with handling similar chemical entities include:
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Safety Data Table
Hazard Type | Description |
---|---|
Signal Word | Warning |
Hazard Statements | H302, H315, H319 |
Precautionary Statements | P501-P270-P264-P280 |
Properties
IUPAC Name |
(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZAKHBSRBYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640115 | |
Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868387-37-5 | |
Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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